molecular formula C21H29NO B10824188 Biperiden-d5

Biperiden-d5

Cat. No.: B10824188
M. Wt: 316.5 g/mol
InChI Key: YSXKPIUOCJLQIE-DYVTXVBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biperiden-d5 is a deuterated form of Biperiden, a muscarinic receptor antagonist primarily used in the treatment of Parkinson’s disease and to control extrapyramidal side effects of neuroleptic drugs . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Biperiden due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biperiden-d5 involves several steps, starting with the preparation of crucial intermediates. One common method involves the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization to obtain the desired reactant salt. This is then subjected to a Grignard reaction and a Mannich reaction to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and is designed to meet stringent quality standards, such as those outlined in the European Pharmacopoeia . The reaction conditions are optimized for high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Biperiden-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates to more reactive forms.

    Reduction: Often used to stabilize certain intermediates.

    Substitution: Common in the formation of the final product, where specific functional groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Used in the initial steps to prepare intermediates.

    Grignard Reagents: Essential for forming carbon-carbon bonds in the synthesis.

    Mannich Reagents: Used in the final steps to introduce the piperidine ring.

Major Products

The major product of these reactions is this compound itself, with high purity and stability, suitable for use in various scientific applications.

Scientific Research Applications

Biperiden-d5 is extensively used in scientific research, particularly in:

Mechanism of Action

Biperiden-d5, like Biperiden, acts as a muscarinic receptor antagonist. It competitively inhibits acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance between dopaminergic and cholinergic pathways . This mechanism is crucial for alleviating symptoms of Parkinson’s disease and controlling extrapyramidal side effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Biperiden-d5

This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the detailed mechanisms of Biperiden and its effects on the human body .

Properties

Molecular Formula

C21H29NO

Molecular Weight

316.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/i1D,3D,4D,7D,8D

InChI Key

YSXKPIUOCJLQIE-DYVTXVBDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CC4CC3C=C4)O)[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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